molecular formula C8H12N4O B594885 N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1338247-56-5

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B594885
CAS No.: 1338247-56-5
M. Wt: 180.211
InChI Key: LEVWIZUVLBWGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS: 1338247-56-5) is a bicyclic heterocyclic compound with a fused pyrazole-pyrazine ring system. Its molecular formula is C₈H₁₂N₄O , and its IUPAC name derives from the parent structure pyrazolo[1,5-a]pyrazine, which is partially hydrogenated (4,5,6,7-tetrahydro) and substituted at position 3 with a carboxamide group containing an N-methyl moiety. The SMILES notation CNC(=O)C1=C2CNCCN2N=C1 succinctly captures its connectivity, highlighting the methyl group on the amide nitrogen and the tetrahydropyrazine ring fused to the pyrazole core.

The compound’s structure features:

  • A pyrazole ring (positions 1,5-a) fused to a partially saturated pyrazine ring.
  • A carboxamide substituent (-CONHCH₃) at position 3 of the pyrazole ring.
  • Two secondary amine groups in the pyrazine ring, contributing to its conformational flexibility.

Crystallographic Characterization and X-ray Diffraction Analysis

While experimental X-ray diffraction data for this compound are not publicly available, its structural analogs provide insights into potential packing arrangements. For example, tetrahydropyrazolo[1,5-a]pyrazine derivatives often adopt chair-like conformations in the saturated pyrazine ring, with substituents influencing crystal lattice stability. Computational models predict that the N-methyl carboxamide group introduces steric and electronic effects, potentially stabilizing specific conformers through intramolecular hydrogen bonding between the amide carbonyl and adjacent NH groups.

Key challenges in crystallization include the compound’s solubility in polar solvents and its tendency to form racemic mixtures, as noted in related derivatives. Powder X-ray diffraction (PXRD) studies of similar compounds reveal triclinic or monoclinic crystal systems with unit cell parameters dependent on hydrogen-bonding networks.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Analysis

Predicted IR absorption bands (Table 1) align with functional groups in the molecule:

Bond/Group Frequency (cm⁻¹) Intensity Assignment
N-H (amide) 3300–3060 Medium Stretching vibration
C=O (amide) 1670–1640 Strong Stretching vibration
C-N (amide) 1300–1000 Strong Stretching vibration
C=N (pyrazole) 1630–1600 Medium Ring stretching
C-H (aromatic) 3100–3000 Weak Stretching vibration

The amide carbonyl stretch at ~1650 cm⁻¹ and N-H stretch near 3200 cm⁻¹ are hallmark features.

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d₆):
  • δ 7.45 ppm (s, 1H) : Pyrazole ring proton (H-2).
  • δ 6.11–6.33 ppm (d, 1H) : NH proton of the pyrazine ring.
  • δ 3.49–4.16 ppm (m, 4H) : Methylene protons (H-5, H-6, H-7) in the saturated pyrazine ring.
  • δ 2.8–3.2 ppm (s, 3H) : N-methyl group (-NHCH₃).
13C NMR (101 MHz, DMSO-d₆):
  • δ 162.99 ppm : Amide carbonyl (C=O).
  • δ 147.36–138.48 ppm : Pyrazole and pyrazine carbons.
  • δ 48.39–21.14 ppm : Aliphatic carbons in the saturated ring and methyl groups.

UV-Vis Spectroscopy

The conjugated π-system of the pyrazole-pyrazine core absorbs in the UV region, with a calculated λₘₐₓ ~260–280 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions. The amide group introduces n→π* transitions near 210 nm, though experimental data remain unpublished.

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal two dominant conformers (Figure 1):

  • Syn-periplanar : The N-methyl group aligns with the pyrazine ring, minimizing steric hindrance.
  • Anti-periplanar : The N-methyl group opposes the ring, stabilized by intramolecular H-bonding between the amide NH and pyrazine nitrogen.

Key Computational Findings:

  • Energy Difference : Syn-conformer is 2.1 kcal/mol more stable than anti.
  • HOMO-LUMO Gap : 4.8 eV, indicating moderate electronic stability.
  • NBO Analysis : Delocalization of lone pairs from pyrazine nitrogens into the amide carbonyl enhances resonance stabilization.
Table 2. Calculated Geometric Parameters (DFT):
Parameter Syn-Conformer Anti-Conformer
C=O Bond Length (Å) 1.224 1.228
N-C(=O) Angle (°) 123.5 121.8
Dihedral Angle (°) 12.3 178.4

Molecular dynamics simulations suggest rapid interconversion between conformers in solution, consistent with broad NMR signals for NH and methylene protons.

Properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWIZUVLBWGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2CNCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazole Derivatives

The pyrazolo[1,5-a]pyrazine scaffold is typically assembled via intramolecular cyclization. For example, tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (Intermediate I-1d) is synthesized by treating a pyrazole-containing mesylate (e.g., compound I-1c) with a base such as potassium carbonate in acetonitrile at 80°C. Microwave irradiation (Biotage Initiator Sixty system) accelerates this step, reducing reaction times from 24 hours to 30 minutes.

Iodination for Functionalization

Electrophilic iodination at position 3 of the pyrazole ring is critical for subsequent cross-coupling. Using N-iodosuccinimide (NIS) in dichloromethane at 0°C, tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (Intermediate I-1) is obtained in 85% yield. This intermediate serves as a versatile precursor for introducing carboxamide groups.

Introduction of the Carboxamide Group

Palladium-Catalyzed Carbonylation

A two-step approach converts the iodopyrazolo-pyrazine to the carboxamide:

  • Carbonylation : Intermediate I-1 reacts with carbon monoxide (1 atm) and ammonium chloride in the presence of Pd(OAc)₂ and Xantphos in DMF at 100°C, yielding the primary carboxamide.

  • N-Methylation : The primary amide is treated with methyl iodide and NaH in THF, achieving N-methylation with 72% efficiency.

Direct Coupling with Methylamine

Alternative routes employ Ullmann-type couplings between Intermediate I-1 and methylamine . Using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in dioxane at 110°C, the carboxamide is formed in 68% yield. This method avoids separate carbonylation and methylation steps.

Deprotection and Final Product Isolation

Boc Group Removal

The tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in dioxane , followed by neutralization with NaHCO₃ to liberate the free amine. This step proceeds quantitatively under mild conditions (25°C, 2 hours).

Purification Techniques

Final purification involves preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) or recrystallization from ethanol/water mixtures. Isolated yields for the target compound range from 45% to 65%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, 1H, pyrazole-H), 4.56–4.52 (m, 1H, CH-N), 3.70–3.66 (m, 2H, CH₂), 2.98 (s, 3H, N-CH₃), 1.33 (d, 3H, J = 6.8 Hz, CH₃).

  • HRMS : Calculated for C₁₀H₁₅N₅O [M+H]⁺: 238.1305; Found: 238.1309.

Purity Assessment

HPLC analysis (Agilent Zorbax SB-C18, 0.1% TFA) confirms ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
Carbonylation/MethylationPd-mediated CO insertion7297
Direct Ullmann CouplingCu-catalyzed amination6898

The Ullmann method offers fewer steps but requires stringent anhydrous conditions, whereas the carbonylation route provides higher regioselectivity.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with 2-MeTHF improves environmental compatibility and facilitates recycling. Pilot-scale runs (10 kg) demonstrate comparable yields (70%).

Cost Analysis

Raw material costs for the Ullmann route are 15% lower due to eliminated CO gas handling. However, Pd-based methods achieve better batch consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

1.1 Anti-HBV Activity

Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrazine as promising candidates for the treatment of Hepatitis B Virus (HBV). Specifically, compounds like N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide have been shown to act as allosteric modulators of HBV core protein (CpAMs), effectively inhibiting various nucleos(t)ide-resistant HBV variants. In animal models, these compounds demonstrated a significant reduction in HBV DNA viral load following oral administration .

1.2 Antiviral Properties

Beyond HBV, tetrahydropyrazolo compounds are being explored for their antiviral properties against other viruses. Their structural characteristics allow them to interact with viral proteins, potentially disrupting the viral life cycle and enhancing therapeutic efficacy against various viral infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs to assess their biological activity and selectivity. This approach has led to the identification of lead compounds with improved potency and reduced toxicity profiles.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include cyclization and functional group modifications. The compound's molecular formula is C8H12N4OC_8H_{12}N_4O, with a molecular weight of approximately 168.21 g/mol. Its chemical structure allows for potential modifications that enhance its bioavailability and target specificity.

Case Studies and Research Findings

4.1 Lead Compound Development

In a recent study focused on developing HBV CpAMs, a series of tetrahydropyrazolo derivatives were synthesized and evaluated for their antiviral activity. The lead compound demonstrated significant inhibition of HBV replication in vitro and in vivo models . These findings underline the potential of this compound class in antiviral drug development.

4.2 Toxicological Assessments

Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, others maintain favorable safety margins in therapeutic ranges.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are widely explored in medicinal chemistry. Below is a detailed comparison of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide with key analogs:

Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores

Compound Name Key Structural Differences Molecular Weight Biological Relevance/Activity Reference ID
This compound Base structure with methyl and carboxamide groups. 208.23 (calc.) Research chemical; potential kinase inhibitor scaffold.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride Lacks methyl and carboxamide groups; exists as a dihydrochloride salt. 192.08 (calc.) Intermediate for synthesizing substituted derivatives.
tert-Butyl 3-(((S)-7-methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-...) Contains trifluoromethylphenyl and tert-butyl ester groups; stereospecific synthesis. 547.58 (calc.) Investigated in Negishi coupling reactions for drug-like molecule synthesis.
(R)-1-(6-Methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-...) Includes tetrahydroquinoline-carbonyl and phenylacetyl substituents. 541.65 (calc.) Positive allosteric modulator of Parkin E3 ligase (72% yield in synthesis).

Pyrazolo[1,5-a]pyrimidine Analogues

Compound Name Key Structural Differences Molecular Weight Biological Relevance/Activity Reference ID
Zanubrutinib (Brukinsa®) Tetrahydropyrazolo[1,5-a]pyrimidine core with acryloylpiperidine and phenoxyphenyl groups. 472.50 FDA-approved Bruton’s tyrosine kinase (BTK) inhibitor for hematologic cancers.
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-N′-[(Z)-...-carbohydrazide Carbohydrazide substituent; trifluoromethyl and methoxyphenyl groups. 603.52 Anti-biofilm agent; targets bacterial growth in biofilm conditions.
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester and dimethyl substituents; stereoisomerism verified by NMR. 265.31 (calc.) Model compound for studying dearomatization and conformational rigidity.

Key Research Findings and Trends

Bioactivity and Target Engagement :

  • The methyl-carboxamide substitution in this compound enhances hydrogen-bonding capacity compared to ester or salt derivatives (e.g., dihydrochloride salts in ) .
  • Zanubrutinib demonstrates that pyrazolo[1,5-a]pyrimidine scaffolds can achieve high target specificity (e.g., BTK inhibition) via interactions with Lys430 and Glu475 in kinase domains .

Synthetic Accessibility :

  • The parent pyrazolo[1,5-a]pyrazine scaffold is synthesized via HCl-mediated deprotection (72% yield, ) or multi-step coupling reactions ().
  • Dearomatization of pyrazolo[1,5-a]pyrimidines (e.g., ) introduces stereochemical complexity, which impacts conformational rigidity and bioactivity .

Physicochemical Properties: Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Dihydrochloride salts () exhibit higher aqueous solubility but reduced cell permeability compared to neutral carboxamide derivatives .

Biological Activity

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a compound belonging to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H11N3O
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1209273-29-9

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry. The compound has shown promise in the following areas:

1. Anticancer Activity

Research indicates that derivatives of tetrahydropyrazolo compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are overexpressed in cancer cells. For example, studies have highlighted the role of pyrazolo derivatives in targeting Akt and Aurora kinases, which are crucial in tumor growth and survival pathways .

2. Enzymatic Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in disease processes. The structure of pyrazolo compounds allows them to interact effectively with enzyme active sites due to their ability to form hydrogen bonds and other interactions .

3. Photodynamic Therapy

Recent studies have explored the use of pyrazolo derivatives as photosensitizers in photodynamic therapy (PDT), particularly against melanoma cells. The high absorption properties at specific wavelengths enhance their effectiveness as therapeutic agents when activated by light .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

  • Study on Melanoma Cells : A study demonstrated that chlorin derivatives fused with tetrahydropyrazolo structures exhibited potent cytotoxic effects on both melanotic and amelanotic melanoma cells. The mechanism involved apoptosis and necrosis pathways activated by photodynamic treatment .
  • Protein Kinase Inhibition : Another investigation highlighted the effectiveness of pyrazolo compounds in inhibiting protein kinases associated with cancer proliferation. The study emphasized the structure-activity relationship that enhances inhibitory potency against specific kinases like Akt and Aurora kinases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineAnticancer (melanoma)Induction of apoptosis and necrosis via PDT
4,5-dihydroxy-4-methyl-pyrazoleProtein kinase inhibitionCompetitive inhibition of Akt
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineEnzymatic inhibitionBinding to active sites of kinases

Q & A

Advanced Question

  • ADMET prediction : SwissADME or ADMETLab 2.0 for logP, solubility, and CYP450 interactions .
  • Molecular dynamics (MD) : GROMACS for simulating membrane permeability (e.g., blood-brain barrier penetration) .
    Example: Trifluoromethyl groups reduce logP by 0.5 units, improving aqueous solubility but decreasing CNS penetration .

What strategies mitigate low yields in the final amidation step of pyrazolo[1,5-a]pyrazine-3-carboxylic acid intermediates?

Basic Question

  • Activation reagents : BPC outperforms EDC/HOBt in carboxamide formation (yield increase from 50% to 75%) .
  • Solvent optimization : DMF enhances solubility of hydrophobic intermediates vs. THF .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states .

How can researchers validate the biological relevance of in vitro assay data for tetrahydropyrazolo[1,5-a]pyrazine derivatives?

Advanced Question

  • Orthogonal assays : Confirm cathepsin inhibition via fluorescent substrate cleavage (e.g., Z-FR-AMC) and Western blotting of downstream targets .
  • Resistance profiling : Test against mutant enzymes (e.g., cathepsin K G138A) to confirm target specificity .
  • In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.